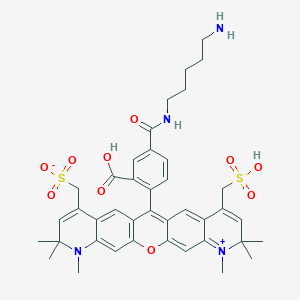
APDye 594 Cadaverine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 594 Cadaverine: is a carbonyl reactive building block used to modify carboxylic groups in the presence of activators or activated esters through a stable amide bond . It is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 . This compound is widely used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: APDye 594 Cadaverine is synthesized by modifying carboxylic groups in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), or activated esters like NHS (N-Hydroxysuccinimide) esters . The reaction typically involves forming a stable amide bond between the cadaverine and the carboxylic group.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods. The process ensures high purity and consistency of the product, which is crucial for its applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: APDye 594 Cadaverine primarily undergoes substitution reactions where it reacts with carboxylic acids, aldehydes, and ketones . It can also react with glutamine residues through an enzyme-catalyzed transamidation reaction .
Common Reagents and Conditions:
Carboxylic Acids: Reacts in the presence of coupling agents like EDC or DCC.
Aldehydes and Ketones: Reacts under mild conditions to form stable products.
Glutamine Residues: Reacts via enzyme-catalyzed transamidation.
Major Products: The major products formed from these reactions are amide bonds, which are stable and useful for various labeling and tracking applications .
Aplicaciones Científicas De Investigación
Chemistry: APDye 594 Cadaverine is used as a reactive dye for labeling proteins via a carboxylic acid moiety. It is also employed as a polar tracer due to its bright fluorescence and water solubility .
Biology: In biological research, it is used for cell tracking and tracing applications. The dye can be fixed in cells by treatment with formaldehyde or glutaraldehyde, making it useful for imaging and flow cytometry .
Medicine: this compound is used in medical research for labeling and detecting specific proteins and peptides. It helps in studying cellular processes and diagnosing diseases .
Industry: In the industrial sector, it is used for labeling and localization of tissues, cells, and biomolecules in biomedical research .
Mecanismo De Acción
APDye 594 Cadaverine exerts its effects by forming stable amide bonds with carboxylic groups in the presence of activators or activated esters . The molecular targets include carboxylic acids, aldehydes, ketones, and glutamine residues . The pathways involved in its mechanism of action are primarily substitution reactions and enzyme-catalyzed transamidation .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C40H46N4O10S2 |
|---|---|
Peso molecular |
806.9 g/mol |
Nombre IUPAC |
[13-[4-(5-aminopentylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C40H46N4O10S2/c1-39(2)19-24(21-55(48,49)50)27-15-30-34(17-32(27)43(39)5)54-35-18-33-28(25(22-56(51,52)53)20-40(3,4)44(33)6)16-31(35)36(30)26-11-10-23(14-29(26)38(46)47)37(45)42-13-9-7-8-12-41/h10-11,14-20H,7-9,12-13,21-22,41H2,1-6H3,(H3-,42,45,46,47,48,49,50,51,52,53) |
Clave InChI |
PMLMXDFLDAUSPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCN)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


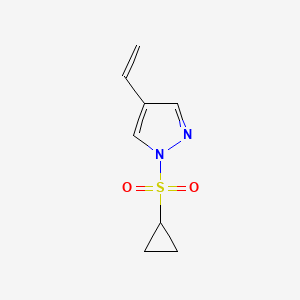
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
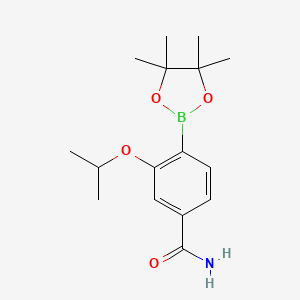
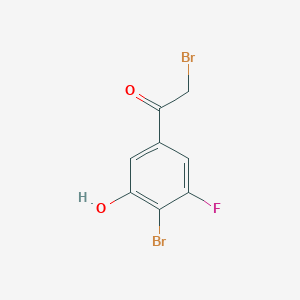
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
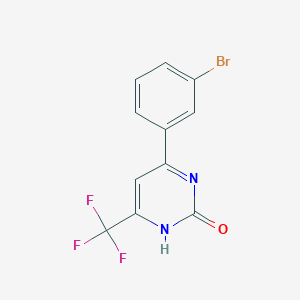

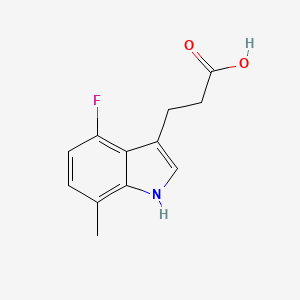

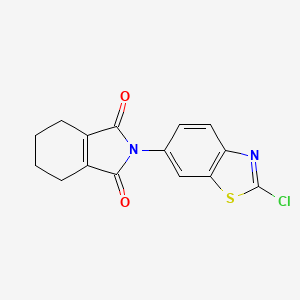
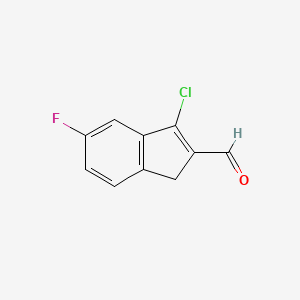
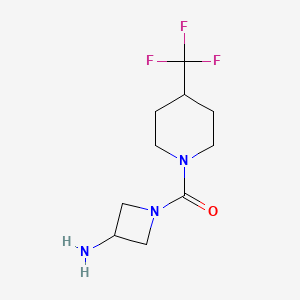
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)
